Pelargoninchlorid

Description

Contextualization within Anthocyanin and Flavonoid Research

Pelargonin chloride is a prominent member of the anthocyanin family, a large group of water-soluble pigments belonging to the broader class of phenolic compounds known as flavonoids. nih.gov Flavonoids are secondary metabolites synthesized by plants and are recognized for their diverse biological activities and functional roles. Anthocyanins are particularly distinguished by their ability to impart a vibrant spectrum of colors—ranging from red and orange to purple and blue—to the flowers, fruits, and leaves of many plant species. biosynth.com

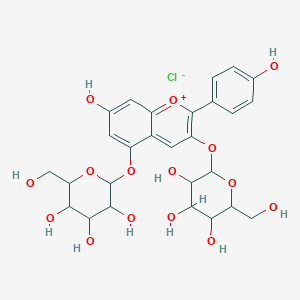

Chemically, Pelargonin chloride is identified as pelargonidin-3,5-di-O-glucoside chloride. wikipedia.org Its structure consists of a central aglycone, pelargonidin (B1210327), which is bonded to two glucose molecules at the 3 and 5 positions of its C-ring. wikipedia.org The chloride ion serves as a counter-ion to the positively charged flavylium (B80283) cation of the anthocyanin structure. This glycosylation is a common feature of anthocyanins found in nature, as the addition of sugar moieties significantly impacts the molecule's stability and solubility. nih.gov Pelargonin is the pigment responsible for the characteristic orange-red hues of scarlet pelargonium petals, and it is also found in other natural sources such as pomegranates and certain berries. wikipedia.orgwikipedia.orgimpactfactor.org

Significance as a Model Compound in Phytochemical Investigations

The well-defined structure and inherent properties of Pelargonin chloride make it a valuable model compound in various fields of phytochemical research. biosynth.com Its utility spans from fundamental studies of plant biochemistry to applications in food science. Scientists utilize Pelargonin chloride to investigate the mechanisms of cellular protection due to its antioxidant properties and to explore its potential applications as a natural colorant. biosynth.combiosynth.com

In academic research, Pelargonin chloride serves as a reference standard for the extraction, isolation, and quantification of related anthocyanins from plant matrices. impactfactor.orgresearchgate.net A key area of investigation is its stability under various environmental conditions. Studies using Pelargonin chloride and related pelargonidin glycosides as models have provided significant insights into how factors such as pH, temperature, and water activity affect anthocyanin degradation. researchgate.netresearchgate.net For instance, research has shown that the degradation of pelargonidin-based anthocyanins generally follows first-order kinetics, with stability decreasing as water activity increases. researchgate.net

Furthermore, the biosynthesis of Pelargonin chloride is a subject of intense study to understand gene regulation and enzymatic functions in the flavonoid pathway. The formation from its precursor, pelargonidin, involves specific enzymes such as UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT) and UDP-glucose:flavonoid 5-O-glucosyltransferase (5GT), which catalyze the attachment of glucose units. nih.gov Investigating these pathways in organisms that produce Pelargonin helps elucidate the genetic basis of color in plants. nih.govresearchgate.net Its antioxidant capacity is also frequently studied to understand structure-activity relationships among different anthocyanins. researchgate.nettaylorandfrancis.com

Data Tables

Table 1: Chemical Properties of Pelargonin Chloride

| Property | Value | Source(s) |

| IUPAC Name | 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-bis{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ4-benzopyran-1-ylium chloride | wikipedia.org |

| Synonyms | Pelargonidin-3,5-diglucoside chloride, Monardin | biosynth.com |

| CAS Number | 17334-58-6 | biosynth.comwikipedia.org |

| Chemical Formula | C₂₇H₃₁ClO₁₅ | biosynth.com |

| Molecular Weight | 630.98 g/mol | biosynth.com |

| Appearance | Powder | |

| Aglycone | Pelargonidin | wikipedia.orgnih.gov |

Table 2: Summary of Key Research Findings on Pelargonin and Related Compounds

| Research Area | Key Findings | Significance | Source(s) |

| Stability Analysis | The stability of pelargonidin glycosides is dependent on water activity, with degradation following first-order kinetics. Half-lives can range from 56 to 934 days depending on the specific structure and conditions. | Provides a predictive model for anthocyanin stability in food systems and other applications. | researchgate.net |

| Biosynthesis | The biosynthesis of pelargonidin glycosides from dihydroflavonols involves key enzymes like Dihydroflavonol 4-reductase (DFR) and Anthocyanidin synthase (ANS), followed by glycosylation via specific glucosyltransferases (e.g., 3GT, 5GT). | Elucidates the genetic and enzymatic control of pigment production in plants, enabling biotechnological applications for flower and fruit coloration. | nih.govresearchgate.net |

| Antioxidant Activity | Glycosylation patterns on the pelargonidin structure influence antioxidant activity. Studies comparing pelargonidin and its glycosides show that reducing the number of glycoside units can increase DPPH-scavenging activity. | Helps to understand the structure-activity relationship, guiding the selection of specific anthocyanins for functional food development. | researchgate.net |

| Extraction & Isolation | A reliable method for extracting and isolating Pelargonidin 3,5-O-diglucoside from pomegranate flowers using methanolic HCl has been established. | Demonstrates the feasibility of utilizing agricultural byproducts as a source for high-value phytochemicals for research and commercial use. | impactfactor.orgresearchgate.net |

Structure

2D Structure

Properties

CAS No. |

17334-58-6 |

|---|---|

Molecular Formula |

C27H31ClO15 |

Molecular Weight |

631.0 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxyphenyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride |

InChI |

InChI=1S/C27H30O15.ClH/c28-8-17-19(32)21(34)23(36)26(41-17)39-15-6-12(31)5-14-13(15)7-16(25(38-14)10-1-3-11(30)4-2-10)40-27-24(37)22(35)20(33)18(9-29)42-27;/h1-7,17-24,26-29,32-37H,8-9H2,(H-,30,31);1H/t17-,18-,19-,20-,21+,22+,23-,24-,26?,27?;/m1./s1 |

InChI Key |

DIRROHKULXIUCB-ZJSPABEASA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O.[Cl-] |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-] |

melting_point |

180°C |

Other CAS No. |

17334-58-6 |

physical_description |

Solid |

Synonyms |

Pelargonidin-3,5-diglucoside chloride |

Origin of Product |

United States |

Structural Elucidation and Characterization Methodologies of Pelargonin Chloride

Spectroscopic Approaches for Structural Confirmation and Vibrational Analysis

Spectroscopy is a cornerstone in the chemical analysis of anthocyanins. Techniques such as Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Raman spectroscopy offer complementary information essential for characterizing the structural integrity and specific features of Pelargonin chloride.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing anthocyanins, revealing characteristic electronic transitions within the molecule. The absorption spectrum of anthocyanins is typically defined by two major bands: Band I, appearing in the visible region between 465 and 560 nm, is responsible for the compound's color and corresponds to the cinnamoyl system (B-ring and the C-ring's heterocyclic part); Band II is observed in the UV region, generally between 270 and 280 nm, and arises from the benzoyl system (A-ring).

For Pelargonin chloride, which is the 3,5-di-O-glucoside of pelargonidin (B1210327), the absorption maximum in the visible range is a key identifier. In a solution of methanol (B129727) with 0.1% HCl, Pelargonin chloride exhibits a characteristic Band I absorption maximum (λmax) at approximately 507 nm. nih.gov The aglycone, Pelargonidin chloride, shows a slightly different spectral profile with absorption maxima typically observed around 269 nm, 426 nm, and 524 nm. caymanchem.com These values are crucial for initial identification and for monitoring the compound during extraction and purification processes.

| Compound | Solvent/Conditions | Band I (Visible) | Band II (UV) | Reference |

|---|---|---|---|---|

| Pelargonin chloride | Methanol + 0.1% HCl | 507 nm | Not Specified | nih.gov |

| Pelargonidin chloride (Aglycone) | Not Specified | 524 nm | 269 nm | caymanchem.com |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a "molecular fingerprint" by detecting the characteristic vibrations of a molecule's functional groups and skeletal structure. frontiersin.orgepa.gov These methods are non-destructive and offer a high degree of specificity for structural analysis. frontiersin.orgmdpi.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. For anthocyanins like Pelargonin chloride, FTIR spectra reveal the presence of key functional groups. Characteristic absorption bands include a broad O–H stretching band around 3400-3300 cm⁻¹, C=C aromatic ring stretching vibrations around 1640 cm⁻¹, and C–O–C ether linkages from the glycosidic bonds. researchgate.netresearchgate.net The region from 1700 cm⁻¹ to 1500 cm⁻¹ is particularly informative for protein-anthocyanin interactions, showing changes in the protein's amide I and II bands upon binding. mdpi.com

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com It is highly sensitive to the vibrations of the flavylium (B80283) ring system, which is the core of the anthocyanin structure. Resonance Raman spectroscopy, in particular, can be used to selectively enhance the signals from the chromophore. mdpi.com Key Raman bands for anthocyanins are typically observed in the 1300-1650 cm⁻¹ region and are associated with the stretching vibrations of the A and B rings. nih.gov An FT-Raman study that included a database of 28 flavonoid standards specifically listed Pelargonin chloride, confirming the technique's utility for its characterization. nih.gov The unique pattern of bands in this fingerprint region allows for the differentiation between anthocyanins with different substitution patterns. nih.govmdpi.com

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of anthocyanins, providing precise molecular weight information and detailed structural insights through fragmentation analysis. When coupled with liquid chromatography (LC), it allows for the separation and identification of individual components in complex mixtures.

HPLC coupled with tandem mass spectrometry (MS/MS) via an electrospray ionization (ESI) source is a standard method for anthocyanin analysis. nih.gov ESI is a soft ionization technique that allows for the analysis of nonvolatile and thermally unstable compounds like Pelargonin chloride, typically yielding a protonated molecular ion [M]⁺ or [M-H]⁻. nih.gov

In the analysis of Pelargonin chloride (pelargonidin-3,5-diglucoside), the initial fragmentation step in MS/MS involves the sequential loss of the two glucose moieties. The cleavage of the glycosidic bonds results in the loss of hexose (B10828440) units (162 Da each). This process first yields a pelargonidin-3-glucoside ion and subsequently the pelargonidin aglycone. The fragmentation of the aglycone itself can then be studied to confirm the identity of the core structure.

The use of a Quadrupole Time-of-Flight (qTOF) mass analyzer provides high mass accuracy and resolution, which is critical for the unambiguous identification of compounds. HPLC-qTOF-MS/MS allows for the determination of the elemental composition of both the parent ion and its fragments with a high degree of confidence. For Pelargonin chloride (C₂₇H₃₁O₁₅Cl), the expected mass of the flavylium cation [C₂₇H₃₁O₁₅]⁺ can be measured with high precision. This accuracy is essential for differentiating between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. A study utilizing a similar high-resolution technique (LC-ESI-IT-TOF-MS) successfully characterized pelargonidin-3,5-diglucoside by obtaining high-accuracy mass data for the parent ion and its subsequent fragments.

While the primary fragmentation of glycosylated anthocyanins involves the loss of sugar moieties, further fragmentation of the aglycone provides deeper structural information. Tandem mass spectrometry can induce cleavage within the heterocyclic C-ring of the flavylium core, a process known as cross-ring cleavage (CRC).

For pelargonidin, these CRC events provide diagnostic fragments that help to confirm the structure of the A and B rings. The fragmentation of the pelargonidin aglycone can proceed through retro-Diels-Alder (RDA) reactions, leading to characteristic fragment ions. The structural characterization of pelargonidin-3,5-diglucoside has been achieved by identifying fragments created by the cross-ring cleavage of the C-ring, which are diagnostic for differentiating it from other anthocyanins.

| Ion | Description | Typical m/z | Fragmentation Step |

|---|---|---|---|

| [M]⁺ | Pelargonin (Pelargonidin-3,5-diglucoside) cation | 595 | Parent Ion |

| [M - 162]⁺ | Pelargonidin-3-glucoside | 433 | Loss of one glucose unit |

| [M - 162 - 162]⁺ | Pelargonidin (aglycone) | 271 | Loss of two glucose units |

| CRC Fragments | Fragments from C-ring cleavage | Variable | Fragmentation of the aglycone |

Mass Spectrometry for Fragmentation Pathway Elucidation

Chromatographic Techniques for Identification, Separation, and Purity Assessment

Chromatographic methods are indispensable for the analysis of pelargonin chloride, enabling its separation from complex plant matrices and the assessment of its purity. These techniques are foundational for both qualitative and quantitative studies.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pelargonin chloride and other anthocyanins due to its high resolution and adaptability. researchgate.netresearchgate.net It is widely employed for the identification, separation, and quantification of these compounds in various samples, from plant extracts to biological fluids. nih.govresearchgate.net The versatility of HPLC is enhanced by the use of various detectors, with Diode Array Detection (DAD) being common for anthocyanin analysis as it provides spectral information across a range of wavelengths. researchgate.netnih.gov

Research applications demonstrate the power of HPLC in isolating and identifying specific pelargonidin-based compounds. For instance, preparative HPLC has been successfully used to purify acylated pelargonidin glycosides from the raw extract of Ficus padana burm.L. isca.in This process allowed for the isolation of compounds such as pelargonidin 3-(6''-p-coumarylglucoside)-5-(4'''-Malonylglucoside) and pelargonidin 3-(6''-Malonylglucoside) for further structural analysis. isca.in

Furthermore, HPLC is critical for quantitative analysis and purity assessment. A sensitive and rapid method was developed for the analysis of pelargonidin chloride in various fruits, which utilized HPLC with UV-visible detection. nih.gov Commercial suppliers of pelargonin chloride as a reference standard also rely on HPLC to certify the compound's purity, often guaranteeing a purity level of 97% or higher. indofinechemical.comcarlroth.com

The table below summarizes optimized HPLC conditions used for the determination of pelargonidin chloride in fruit samples.

| Parameter | Condition |

| Instrument | HPLC with UV-detection |

| Analytes | Cyanidin (B77932) chloride, Pelargonidin chloride |

| Limit of Detection (LOD) | 0.03 µg/g for Pelargonidin chloride |

| Spiked Recovery Range | 72.9% - 97.2% |

| Relative Standard Deviation (RSD) | 2.5% |

| Data sourced from a study on anthocyanin analysis in fruits. nih.gov |

Optimization of Extraction and Clean-up Procedures for Chromatographic Analysis

The accurate chromatographic analysis of pelargonin chloride from natural sources necessitates robust extraction and clean-up procedures. nih.gov These steps are crucial for isolating the target analyte from a complex matrix containing numerous other compounds that could interfere with analysis. researchgate.net

The choice of extraction solvent is critical. Anthocyanins like pelargonin chloride are polar molecules, making them soluble in polar solvents. isca.in Acidified polar solvents, such as mixtures of methanol or ethanol (B145695) with water and a small amount of acid (e.g., formic acid, citric acid, or hydrochloric acid), are commonly used. nih.govencyclopedia.pubmdpi.com The acidic conditions are essential for stabilizing the anthocyanin in its flavylium cation form. nih.gov Advanced extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed to improve efficiency and reduce extraction time. nih.govnih.gov

Following extraction, a clean-up step is typically required to purify the extract before HPLC injection. researchgate.net Solid-Phase Extraction (SPE) is a widely used technique for this purpose. mdpi.commdpi.com A specific, optimized method for pelargonidin chloride involved an initial extraction with an acetonitrile-hydrochloric acid mixture, followed by a clean-up step using magnetic solid-phase extraction (MSPE) with salicylic (B10762653) acid functionalized silica-coated magnetite nanoparticles as the adsorbent. nih.gov This innovative approach allowed for efficient purification of the analyte from fruit extracts. nih.gov

The table below outlines the optimized parameters for this novel extraction and clean-up method.

| Parameter | Optimized Condition |

| Extraction Solvent | Acetonitrile-hydrochloric acid (1% v/v) mixture |

| Clean-up Method | Magnetic Solid Phase Extraction (MSPE) |

| Adsorbent | Salicylic acid functionalized silica-coated magnetite nanoparticles (SCMNPs) |

| Sorbent Contact Time | 10 minutes |

| Mechanical Stirring Time | 57.3 minutes |

| Data sourced from a study optimizing the extraction of pelargonidin chloride. nih.gov |

Computational Chemistry in Structural and Electro-Optic Investigations

Computational chemistry provides profound insights into the molecular properties of pelargonin chloride that are often inaccessible through experimental means alone. These theoretical approaches are used to predict and explain the compound's structure, stability, reactivity, and spectral characteristics.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Molecular Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules in their ground state. psu.edu For anthocyanidins, including pelargonidin, DFT has been used to study their antioxidant properties by calculating the bond dissociation enthalpy (BDE) of their hydroxyl groups, which relates to their ability to scavenge free radicals. researchgate.net DFT is also applied to understand the stability of anthocyanins, with studies modeling the thermodynamic parameters and binding free energy (ΔG) between anthocyanins and stabilizing molecules. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. wikipedia.orgnih.gov This makes it particularly valuable for investigating the color and photo-physical properties of pigments like pelargonin chloride. arxiv.org TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of anthocyanins, providing insights into their color. nih.govscilit.com Studies on related anthocyanins have shown that TD-DFT can accurately model how structural modifications, such as esterification, affect the electronic transitions and spatial distribution of molecular orbitals, which in turn influences the absorption spectrum. nih.govscilit.com

The following table summarizes key molecular properties of anthocyanins that are investigated using DFT and TD-DFT methods.

| Computational Method | Investigated Property | Finding/Application |

| DFT | Bond Dissociation Enthalpy (BDE) | Elucidation of antioxidant mechanisms and capacity. researchgate.net |

| DFT | Binding Free Energy (ΔG) | Prediction of molecular stability and interactions with stabilizers. nih.gov |

| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Analysis of chemical reactivity and electron-donating/accepting capabilities. researchgate.net |

| TD-DFT | Excited State Energies | Calculation of electronic absorption spectra (UV-Vis) to predict color. nih.govscilit.com |

| TD-DFT | Electronic Transitions | Understanding the nature of light absorption and the orbitals involved. nih.gov |

Computational Analysis of Fragmentation Energetics

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a key technique for the structural elucidation of compounds by analyzing their fragmentation patterns. When coupled with HPLC, it allows for the identification of specific anthocyanins in a mixture. nih.gov The fragmentation of pelargonin and its aglycone, pelargonidin, has been characterized experimentally, showing characteristic losses of glucose units and other small molecules. massbank.euresearchgate.netresearchgate.net

Computational chemistry offers a way to theoretically analyze and understand these fragmentation pathways. While direct DFT studies on the fragmentation energetics of pelargonin chloride are not widely published, the methodology has been applied to other natural products. mdpi.com Such an analysis would involve calculating the energies of the parent ion, the various neutral losses, and the resulting fragment ions. By mapping the potential energy surface of the fragmentation reactions, researchers can determine the most energetically favorable pathways. This helps to explain why specific bonds break and why a particular fragmentation pattern is observed in the mass spectrum. For pelargonin, this would mean calculating the energy required to cleave the glycosidic bonds to lose the sugar moieties, leading to the formation of the pelargonidin aglycone fragment.

The table below lists major fragment ions of pelargonin and its aglycone that have been identified experimentally and which would be the subject of computational energetic analysis.

| Parent Compound | Parent Ion (m/z) | Major Fragment Ion(s) (m/z) | Inferred Neutral Loss |

| Pelargonin (Pelargonidin-3,5-di-O-glucoside) | 595.16 [M]+ | 433, 271 | Glucose, 2x Glucose |

| Pelargonidin-3-O-glucoside | 433.11 [M]+ | 271 | Glucose |

| Pelargonidin (aglycone) | 271.06 [M]+ | 243, 137 | CO, Retro-Diels-Alder fragments |

| Fragmentation data sourced from experimental mass spectrometry studies. massbank.euresearchgate.netresearchgate.net |

Biosynthesis and Metabolic Pathways of Pelargonin Chloride and Its Precursors

Plant Biosynthesis Pathways of Anthocyanidins and Anthocyanins

The vibrant colors of many flowers and fruits are due to a class of pigments called anthocyanins, which are glycosylated forms of anthocyanidins. Pelargonin, a key anthocyanin, is derived from its aglycone, pelargonidin (B1210327). The biosynthesis of these compounds in plants follows the well-established flavonoid pathway, a series of enzymatic reactions converting phenylalanine into a diverse array of secondary metabolites. researchgate.net The core pathway leading to anthocyanidins is shared, with specific branches leading to different classes of flavonoids like flavonols and flavones. researchgate.net

The formation of pelargonidin-based anthocyanins from flavanone (B1672756) precursors involves a sequence of highly regulated enzymatic steps. nih.govnih.gov The expression of the genes encoding these enzymes is a primary control point for anthocyanin production in plants. nih.govnih.gov Key enzymes in this "late" stage of the flavonoid pathway include:

Flavanone 3β-hydroxylase (F3H): This enzyme catalyzes the conversion of flavanones, such as naringenin, into their corresponding dihydroflavonols. frontiersin.org F3H is essential for producing the substrates needed for the subsequent steps leading to both anthocyanins and flavonols. frontiersin.org

Dihydroflavonol 4-reductase (DFR): DFR reduces dihydroflavonols to produce leucoanthocyanidins. researchgate.net The expression of the DFR gene is often significantly increased during periods of anthocyanin accumulation. nih.govnih.gov

Anthocyanidin Synthase (ANS): Also known as leucoanthocyanidin dioxygenase (LDOX), ANS catalyzes the oxidation of leucoanthocyanidins to form the colored anthocyanidins, such as pelargonidin. researchgate.netnih.gov This enzyme can also exhibit side activity, converting dihydroflavonols into flavonols, which can impact the final yield of anthocyanins. nih.govnih.gov

UDP-glucose:flavonoid 3-O-glucosyltransferase (UF3GT or 3GT): To achieve stability, the newly formed anthocyanidin molecule is glycosylated. nih.gov UF3GT transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of the anthocyanidin, producing the more stable anthocyanin, such as pelargonidin 3-O-glucoside. nih.govnih.govnih.gov Further modifications, such as additional glycosylation or acylation, can occur to create a wider variety of anthocyanin structures. nih.gov

Regulation of this pathway is complex, involving transcription factors from families like MYB, bHLH, and WD40, which can activate or repress the expression of these structural genes in response to developmental cues and environmental stress. nih.govmdpi.com

Table 1: Key Enzymes in Pelargonidin Glycoside Biosynthesis

| Enzyme | Abbreviation | Substrate | Product |

|---|---|---|---|

| Flavanone 3β-hydroxylase | F3H | Naringenin (a flavanone) | Dihydrokaempferol (a dihydroflavonol) |

| Dihydroflavonol 4-reductase | DFR | Dihydrokaempferol | Leucopelargonidin |

| Anthocyanidin Synthase | ANS | Leucopelargonidin | Pelargonidin (an anthocyanidin) |

| UDP-glucose:flavonoid 3-O-glucosyltransferase | UF3GT / 3GT | Pelargonidin | Pelargonidin 3-O-glucoside |

To understand the intricate regulation of flavonoid production, researchers increasingly employ integrated systems biology approaches, combining transcriptomics and metabolomics. frontiersin.orgnih.gov This dual analysis allows for a comprehensive view of the relationship between gene expression and the accumulation of specific metabolites. mdpi.commdpi.com

Transcriptomics (RNA-seq): This technique sequences the messenger RNA (mRNA) in a tissue at a specific time, providing a snapshot of all the genes being actively expressed. In the context of flavonoid biosynthesis, transcriptomic studies identify differentially expressed genes (DEGs) that encode the structural enzymes (like F3H, DFR, ANS) and the transcription factors that regulate them. nih.govmdpi.comnih.gov For example, analyses have revealed that the expression levels of these key genes are significantly upregulated in tissues and developmental stages where anthocyanins accumulate. nih.govmdpi.com

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells and tissues. Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify and quantify hundreds of different compounds. frontiersin.orgnih.gov In flavonoid research, metabolomics reveals the profile of differentially accumulated flavonoids (DAFs), showing which specific anthocyanins, flavonols, or other related compounds are present and in what quantities. frontiersin.orgnih.gov

By correlating the transcriptomic data with the metabolomic profiles, scientists can identify candidate genes that are most likely responsible for the synthesis of specific flavonoids. mdpi.comnih.gov This integrated approach has been successfully applied to various plants, including apricot, Dendrobium species, and Actinidia arguta, to elucidate the molecular mechanisms governing flavonoid biosynthesis and accumulation. frontiersin.orgmdpi.comnih.gov

Metabolic Engineering Approaches for Pelargonin Production

The potential applications of anthocyanins have driven research into producing these compounds in microbial systems, which can offer a more controlled and scalable production platform compared to extraction from plants.

Escherichia coli is a widely used prokaryotic host for metabolic engineering due to its rapid growth and well-understood genetics. mdpi.comacs.org Researchers have successfully engineered E. coli to produce pelargonidin 3-O-glucoside, the direct precursor to pelargonin chloride. nih.govnih.gov This was achieved by constructing an artificial gene cluster containing four plant-derived genes and introducing it into the bacterium. nih.govnih.gov

The heterologous pathway typically includes:

Flavanone 3β-hydroxylase (F3H) from a species like Malus domestica (apple). nih.govnih.gov

Dihydroflavonol 4-reductase (DFR) from a species like Anthurium andraeanum. nih.govnih.gov

Anthocyanidin synthase (ANS) , also from M. domestica. nih.govnih.gov

UDP-glucose:flavonoid 3-O-glucosyltransferase (3GT) from a species like Petunia hybrida. nih.govnih.gov

When these engineered E. coli are cultured in a medium supplemented with the precursor flavanone, naringenin, they can take it up and convert it into pelargonidin 3-O-glucoside. nih.govnih.gov However, initial efforts resulted in low production titers. nih.govnih.gov Key challenges identified were the limited availability of the sugar donor, UDP-glucose, within the bacterial cell and the instability of the final product at normal culture pH. nih.gov Further optimization strategies, such as manipulating the E. coli metabolic network to increase the intracellular pool of UDP-glucose and adjusting the medium pH, have led to significantly improved yields, reaching up to 78.9 mg/L of pelargonidin 3-O-glucoside. nih.gov

In Vivo Metabolism and Bioavailability Studies in Research Models

Understanding how pelargonin and its derivatives are absorbed, metabolized, and distributed in the body is crucial for evaluating their biological significance. Glucuronidation is a major phase II metabolic pathway for many xenobiotics, converting them into more water-soluble forms that can be more easily excreted. nih.gov

Studies in both humans and animal models have shown that pelargonidin glycosides are absorbed after ingestion, but they undergo significant metabolic transformation. acs.orgucl.ac.uk The parent glycoside, such as pelargonidin-3-O-glucoside from strawberries, is found in only trace amounts in plasma and urine. acs.org Instead, the primary forms detected are metabolites generated by phase II enzymes. acs.orgucl.ac.uk

Pelargonidin Glucuronides: The most prominent metabolites identified are pelargonidin glucuronides. acs.orgucl.ac.uk In human studies following strawberry consumption, a pelargonidin-O-glucuronide was the main metabolite found in plasma, reaching peak concentrations about 1 to 2 hours after ingestion. acs.orgacs.orgnih.gov This glucuronide conjugate was also the major anthocyanin form excreted in urine, accounting for over 80% of the urinary anthocyanins. acs.org In rat models, pelargonidin glucuronide was similarly identified as the major metabolite in plasma, urine, liver, and kidney. ucl.ac.uk

Pelargonidin Sulfates: A pelargonidin sulfate (B86663) has also been identified as a metabolite in human urine after the consumption of pelargonidin-3-O-glucoside, although it is present in smaller quantities than the glucuronide form. acs.org

Other Metabolites: In rat studies, demethylation has been identified as another metabolic pathway for some pelargonidin-based anthocyanins. nih.gov Furthermore, degradation products from the flavonoid ring structure, such as p-hydroxybenzoic acid, have been detected in plasma and urine, indicating that the pelargonidin structure can be broken down, likely by gut microbiota. ucl.ac.uk

The bioavailability of pelargonidin-3-O-glucoside, based on urinary excretion of its metabolites, is estimated to be around 1.8%. acs.org The type of sugar attached to the pelargonidin can also influence its bioavailability; for instance, pelargonidin-3-O-rutinoside was found to have a higher bioavailability (1.13%) compared to pelargonidin-3-O-glucoside (0.28%) in a rat model. nih.gov

Table 2: Identified Metabolites of Pelargonidin Glycosides in Research Models

| Metabolite | Type | Detected In | Research Model |

|---|---|---|---|

| Pelargonidin-O-glucuronide | Glucuronide Conjugate | Plasma, Urine, Liver, Kidney | Human, Rat |

| Pelargonidin sulfate | Sulfo-conjugate | Urine | Human |

| p-Hydroxybenzoic acid | Ring Fission Product | Plasma, Urine | Rat |

| Demethylated metabolites | Demethylated Conjugate | Plasma | Rat |

Pharmacokinetic Profiling of Pelargonidin Chloride in Animal Models

The pharmacokinetic profile of pelargonidin and its glycosides has been investigated in animal models, primarily rats, to understand its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for determining the bioavailability and physiological fate of these compounds after ingestion.

Absorption and Metabolism

Following oral administration in rats, pelargonidin and its glycosides undergo significant metabolism. The intact forms of glycosides like pelargonidin-3-O-rutinoside (Pg3R) and pelargonidin-3-O-glucoside (Pg3G) can be absorbed, but they are also subject to extensive metabolic modification. acs.org

In a study comparing Pg3R and Pg3G in Sprague-Dawley rats, Pg3R demonstrated higher bioavailability (1.13%) compared to Pg3G (0.28%). acs.org The peak plasma concentration (Cmax) for Pg3R was 175.38 ± 55.95 nM, reached at a Tmax of 60 minutes. For Pg3G, the Cmax was 91.65 ± 4.24 nM, achieved more quickly at a Tmax of 30 minutes. acs.org

Key metabolic transformations include glucuronidation, hydroxylation, and demethylation. acs.org For pelargonidin aglycone, the primary metabolite found in plasma and urine is pelargonidin glucuronide. nih.govucl.ac.ukcambridge.org Another significant metabolic product is p-hydroxybenzoic acid, which results from the fission of the pelargonidin ring structure. nih.govucl.ac.uk For Pg3R, demethylation was identified as a major metabolic pathway, whereas for Pg3G, glucuronidation was the dominant route. acs.org

Pharmacokinetic Parameters of Pelargonidin Glycosides in Rats

| Compound | Dose | Cmax (nM) | Tmax (min) | Bioavailability (%) |

|---|---|---|---|---|

| Pelargonidin-3-O-rutinoside (Pg3R) | 50 mg/kg | 175.38 ± 55.95 | 60 | 1.13 |

| Pelargonidin-3-O-glucoside (Pg3G) | 50 mg/kg | 91.65 ± 4.24 | 30 | 0.28 |

Data sourced from a study on Sprague-Dawley rats. acs.org

Tissue Distribution

Once absorbed, pelargonidin and its metabolites are distributed to various tissues. Studies in rats have detected metabolites in several organs, with the highest concentrations typically found in the kidney and liver. nih.govucl.ac.ukcambridge.org

Two hours after oral administration of pelargonidin, pelargonidin glucuronide was the main metabolite detected in the kidney and liver, with concentrations reaching 0.5 and 0.15 nmol pelargonidin equivalents per gram of tissue, respectively. nih.govucl.ac.ukresearchgate.net Detectable levels of the pelargonidin aglycone and its glucuronide were also found in the lungs. nih.govucl.ac.ukcambridge.org The brain also showed detectable levels of the aglycone. nih.govcambridge.org However, no detectable levels of pelargonidin or its metabolites were found in the spleen or heart in these studies. nih.govucl.ac.ukcambridge.org After 18 hours, the levels of these compounds in the tissues were generally undetectable, indicating relatively rapid clearance. nih.govcambridge.org

Concentration of Pelargonidin Metabolites in Rat Tissues (2 Hours Post-Administration)

| Tissue | Metabolite Form | Concentration (nmol equivalents/g tissue) |

|---|---|---|

| Kidney | Pelargonidin Glucuronide | 0.5 |

| Liver | Pelargonidin Glucuronide | 0.15 |

| Lung | Aglycone & Glucuronide | Detectable |

| Brain | Aglycone | Detectable |

| Spleen | Not Detected | Not Detected |

| Heart | Not Detected | Not Detected |

Data reflects concentrations 2 hours after oral gavage of pelargonidin in rats. nih.govucl.ac.ukcambridge.org

Phytochemistry and Distribution of Pelargonin Chloride in Botanical Sources

Occurrence and Accumulation in Diverse Plant Tissues

The presence and concentration of pelargonin chloride and its parent compound, pelargonidin (B1210327), are highly variable within the plant kingdom, accumulating in different tissues and organs.

Pelargonin and its glycosides are widely distributed, contributing vibrant red and orange hues to numerous common and ornamental plants.

Fruits: Berries are a particularly rich source of pelargonidin-based anthocyanins. It is found in strawberries, ripe raspberries, cranberries, and to a lesser extent, in blueberries and blackberries. wikipedia.org Pomegranates also contain pelargonidin derivatives, which contribute to the bright red color of their arils and juice. wikipedia.orgimpactfactor.orgbioline.org.br Other fruits where it has been identified include plums. wikipedia.org

Vegetables: The characteristic red color of radishes is due to pelargonidin. wikipedia.org It is also present in significant amounts in the seed coats of certain varieties of kidney beans and colored wheat. wikipedia.orgqascf.com

Flowers: Pelargonin chloride and related glycosides are key pigments in the petals of many flowers. They are famously responsible for the scarlet color of geraniums (Pelargonium species), from which the compound derives its name. scbt.comwikipedia.org Red and pink roses (Rosa species) also owe their coloration to this phytochemical. wikipedia.orgtaylorandfrancis.com Other flowers containing pelargonidin include the orange-colored blue pimpernel (Anagallis monelli), certain cultivars of Iceland poppy (Papaver nudicaule), and pomegranate flowers. wikipedia.orgimpactfactor.orgmdpi.com

Table 1: Distribution of Pelargonin and its Glycosides in Various Plant Sources This table is interactive. You can sort the columns by clicking on the headers.

| Plant Category | Specific Plant | Primary Plant Part | Reference(s) |

|---|---|---|---|

| Fruits | Strawberry (Fragaria × ananassa) | Fruit | wikipedia.org |

| Raspberry (Rubus idaeus) | Fruit | wikipedia.org | |

| Pomegranate (Punica granatum) | Arils, Flowers | wikipedia.orgimpactfactor.orgbioline.org.br | |

| Plum (Prunus domestica) | Fruit | wikipedia.org | |

| Vegetables | Radish (Raphanus sativus) | Root | wikipedia.org |

| Kidney Bean (Phaseolus vulgaris) | Seed Coat | wikipedia.org | |

| Flowers | Geranium (Pelargonium spp.) | Petals | scbt.comwikipedia.org |

| Rose (Rosa spp.) | Petals | wikipedia.orgtaylorandfrancis.com | |

| Iceland Poppy (Papaver nudicaule) | Petals | mdpi.com | |

| Grains | Colored Wheat (Triticum aestivum) | Pericarp, Aleurone | qascf.commdpi.com |

| Colored Maize (Zea mays) | Pericarp, Aleurone | sci-hub.sefield-crops.org |

The genetic makeup of a plant plays a crucial role in determining the type and quantity of anthocyanins it produces, leading to significant variations in pelargonin chloride content among different cultivars and genotypes of the same species.

Research on colored wheat genotypes demonstrates this variability clearly. While cyanidin-based anthocyanins are often dominant, certain purple wheat genotypes, such as 'PS Karkulka purple', show a high content of pelargonidin. mdpi.com A study of 40 colored wheat genotypes revealed that the anthocyanin profiles, including the presence of pelargonidin 3-O-glucoside chloride, varied significantly depending on the genetic background. qascf.com For instance, some genotypes developed by crossing specific donors for anthocyanin biosynthesis genes exhibited more intense grain color and distinct anthocyanin compositions. qascf.com

Similarly, in maize (Zea mays), different landraces show distinct anthocyanin profiles. While many purple corn varieties are rich in cyanidin (B77932) derivatives, red-pink kernels from the "Elote occidental" landrace are characterized by a predominance of pelargonidin-based anthocyanins. sci-hub.se A study on purple waxy corn in Thailand found that among five genotypes, the 'KNDM4' genotype had the highest concentration of pelargonidin 3-glucoside (Pg3G). field-crops.org

In pomegranates, genotypes with red arils have significantly higher concentrations of total anthocyanins, including pelargonidin-3-glucoside and pelargonidin-3,5-diglucoside, compared to genotypes with pink arils. bioline.org.br This difference in pigment concentration directly impacts the color intensity of the juice. bioline.org.br

Table 2: Influence of Genotype on Pelargonin/Pelargonidin Glycoside Content This table is interactive. You can sort the columns by clicking on the headers.

| Plant Species | Genotype/Variety | Key Finding | Reference(s) |

|---|---|---|---|

| Wheat (Triticum aestivum) | PS Karkulka purple | Highest pelargonidin content among tested colored wheat genotypes. | mdpi.com |

| Various colored genotypes | Anthocyanin profiles, including pelargonidin derivatives, are highly dependent on genotype. | qascf.com | |

| Maize (Zea mays) | Elote occidental landrace | Predominantly accumulates pelargonidin-based anthocyanins in red-pink kernels. | sci-hub.se |

| KNDM4 (purple waxy corn) | Showed the highest content of pelargonidin 3-glucoside among tested genotypes. | field-crops.org | |

| Pomegranate (Punica granatum) | Red-aril genotypes (e.g., PG2-PG6) | Significantly higher levels of pelargonidin glycosides compared to pink-aril genotypes. | bioline.org.br |

Influence of Environmental and Cultivation Factors on Pelargonin Accumulation

The biosynthesis and accumulation of pelargonin and other secondary metabolites are not solely governed by genetics; they are also significantly influenced by external environmental conditions and agricultural practices. nih.gov

Light: Light is a critical factor. High light intensity has been shown to increase the accumulation of anthocyanins in many plants. nih.govresearchgate.net For example, the leaves of pepper plants become more purplish under high light due to a significant increase in anthocyanin content, which is correlated with the up-regulated expression of key genes in the anthocyanin synthesis pathway. researchgate.net The accumulation of phenolic compounds, including flavonoids like pelargonin, is often dependent on the duration and amount of daylight. nih.gov

Temperature: Temperature stress can induce the production and accumulation of anthocyanins as a protective mechanism for plant cells. mdpi.com

Water Availability: Water stress is another environmental factor that can regulate the synthesis of secondary metabolites. While severe drought can inhibit plant growth, moderate water stress has been observed to increase the concentration of certain phytochemicals in various plant species. nih.govjuniperpublishers.com Drought stress can induce the biosynthesis of flavonoids, which help protect the plant from the adverse effects of water deficit. mdpi.com

Table 3: Effect of Environmental and Cultivation Factors on Anthocyanin (including Pelargonin) Accumulation This table is interactive. You can sort the columns by clicking on the headers.

| Factor | Effect on Accumulation | Plant Example(s) | Reference(s) |

|---|---|---|---|

| High Light Intensity | Increased accumulation | Pepper, Centella asiatica | nih.govresearchgate.net |

| Nitrogen Fertilization | Decreased accumulation | Pigmented Wheat | nih.gov |

| Water Stress | Can increase accumulation | General finding across various species | nih.govmdpi.comjuniperpublishers.com |

| Temperature Stress | Increased accumulation | General finding across various species | mdpi.com |

| Soil Salinity (Chloride) | Can induce osmotic stress, affecting metabolic processes | General finding, Pelargonium | icl-growingsolutions.comresearchgate.net |

Mechanistic Research on Cellular and Molecular Activities

Mechanisms of Antioxidant Action and Cellular Protection

Reactive Oxygen Species Scavenging and Oxidative Damage Mitigation

Pelargonin chloride actively participates in neutralizing reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components. biosynth.comvulcanchem.com Its primary antioxidant function lies in its ability to directly scavenge these free radicals. biosynth.comvulcanchem.com This action helps to mitigate oxidative stress, a condition characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. frontiersin.org

In scientific studies, pelargonidin (B1210327), the aglycone of pelargonin, has been shown to effectively reduce the accumulation of ROS. For instance, in HepG2 cells exposed to the toxin citrinin (B600267), pretreatment with pelargonidin chloride led to a significant decrease in ROS levels. nih.govfrontiersin.orgnih.gov Specifically, at a concentration of 100 μM, it inhibited ROS generation by 1.3-fold relative to cells treated with citrinin alone. nih.gov This scavenging activity is crucial for protecting cellular integrity from oxidative damage. benchchem.com Furthermore, pelargonidin has demonstrated the ability to reduce the formation of malondialdehyde, a marker of lipid peroxidation, which is a process of oxidative degradation of lipids. chemfaces.comresearchgate.net It also shows a protective effect against DNA damage induced by mutagens. benchchem.com

The antioxidant capacity of pelargonidin is also evident in its ability to scavenge specific radicals like the superoxide (B77818) anion radical (O2-) and hydroxyl radicals (·OH). researchgate.net This direct radical scavenging is a key mechanism through which pelargonin chloride exerts its protective effects against oxidative damage at the cellular level. vulcanchem.comfrontiersin.org

Modulation of the Keap1/Nrf2 Signaling Pathway and Cytoprotective Gene Expression

A pivotal mechanism underlying the cytoprotective effects of pelargonin chloride is its ability to modulate the Keap1/Nrf2 signaling pathway. frontiersin.orgnih.govresearchgate.net This pathway is a central regulator of the cellular antioxidant response. benchchem.comresearchgate.net Under normal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. nih.gov

Upon exposure to oxidative stress or in the presence of inducers like pelargonin chloride, Nrf2 dissociates from Keap1 and translocates to the nucleus. nih.govfrontiersin.orgresearchgate.net In the nucleus, Nrf2 binds to the antioxidant response element (ARE), a specific sequence in the promoter region of various genes. nih.govfrontiersin.orgresearchgate.net This binding initiates the transcription of a suite of cytoprotective genes. nih.govfrontiersin.orgresearchgate.net

Research has demonstrated that pelargonin chloride treatment can significantly upregulate the expression of Nrf2. nih.govmedchemexpress.com In one study using HepG2 cells, a 100 μM concentration of pelargonidin chloride led to a 2.5-fold increase in Nrf2 mRNA expression. nih.gov This activation of Nrf2 subsequently leads to the increased expression of its downstream target genes, which are crucial for cellular protection. nih.govnih.govresearchgate.net Studies have also suggested that pelargonidin may influence the epigenetic regulation of the Nrf2 gene by reducing DNA methylation in its promoter region, further enhancing its expression. nih.govresearchgate.netmdpi.com

Regulation of Detoxification Enzyme Activities (e.g., Heme Oxygenase-1, Glutathione (B108866) Transferase, Superoxide Dismutase)

The activation of the Nrf2 pathway by pelargonin chloride leads to the upregulation of several critical detoxification and antioxidant enzymes. nih.govfrontiersin.orgbenchchem.com These enzymes play a vital role in neutralizing harmful substances and mitigating oxidative stress. nih.govfrontiersin.orgbenchchem.com

Key enzymes regulated by pelargonin chloride include:

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties. Pelargonin chloride has been shown to increase both the mRNA and protein expression of HO-1. nih.govmedchemexpress.comnih.govresearchgate.net

Glutathione S-Transferase (GST): A family of enzymes that play a crucial role in the detoxification of a wide range of endogenous and exogenous toxic compounds by conjugating them with glutathione. nih.govresearchgate.net Studies have shown a significant increase in GST activity and mRNA transcripts following treatment with pelargonidin chloride. nih.govnih.gov

Superoxide Dismutase (SOD): An essential antioxidant enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. nih.govfrontiersin.org Pelargonin chloride treatment has been found to upregulate the activity of SOD. nih.govnih.gov

In a study on HepG2 cells, pretreatment with pelargonidin chloride significantly upregulated the activity of these detoxification enzymes, demonstrating its protective effect against citrinin-induced oxidative stress. nih.govnih.govchemfaces.comhoelzel-biotech.com This upregulation of detoxification enzymes is a key component of the cellular protection afforded by pelargonin chloride. benchchem.comnih.gov

Molecular Basis of Anti-inflammatory Effects

Pelargonin chloride also exhibits anti-inflammatory properties by targeting key molecules involved in the inflammatory cascade.

Impact on Inflammatory Mediators (e.g., sPLA2-IIA)

While direct research on the impact of pelargonin chloride on secretory phospholipase A2-IIA (sPLA2-IIA) is limited, its broader anti-inflammatory activities suggest potential interactions with various inflammatory mediators. The anti-inflammatory actions of anthocyanins like pelargonidin often involve the modulation of signaling pathways such as NF-κB and MAPK, which in turn regulate the expression of numerous pro-inflammatory cytokines and enzymes. researchgate.net

Investigation of Anti-carcinogenic Mechanisms in Cellular Models

Recent studies have explored the potential of pelargonin chloride to combat cancer by examining its effects on various cellular processes.

Modulation of Cell Viability and Cell Cycle Progression (e.g., sub-G1 phase arrest)

Pelargonin chloride has demonstrated the ability to influence the viability and growth of cancer cells. In mouse skin epidermal JB6 P+ cells, treatment with pelargonin chloride resulted in a time- and dose-dependent inhibition of cell viability. medchemexpress.com Specifically, concentrations ranging from 10 to 100 µM over one to five days significantly suppressed cell viability. medchemexpress.com Furthermore, at concentrations of 10, 30, and 50 µM, pelargonin chloride induced cell cycle arrest at the sub-G1 phase in a dose-dependent manner after three days of treatment. medchemexpress.com This sub-G1 phase arrest is often indicative of apoptosis, or programmed cell death.

In human osteosarcoma U2OS cells, a concentration of 30 µmol/L of pelargonidin, the aglycone of pelargonin, was found to arrest the cell cycle in the G2/M phase after 48 hours. nih.gov Similarly, in HT29 colon cancer cells, pelargonidin has been shown to induce cell cycle arrest and apoptosis. nih.gov Molecular modeling studies suggest that pelargonidin may specifically interact with and inhibit cyclin-dependent kinase 1 (CDK1), a key regulator of the G2-M transition, providing a potential mechanism for its cell cycle-modulating effects. nih.gov

Conversely, in non-cancerous cell models, pelargonin chloride has shown protective effects. In HepG2 cells exposed to the toxin citrinin, pretreatment with 50 and 100 µM of pelargonin chloride maintained cell viability at 63.69% and 84.49%, respectively, and helped maintain normal cell cycle phases. frontiersin.org This suggests that the effect of pelargonin chloride on cell viability and cycle progression can be context-dependent, exhibiting cytotoxic effects in cancer cells while protecting healthy cells.

Table 1: Effects of Pelargonin Chloride on Cell Viability and Cell Cycle

| Cell Line | Concentration | Duration | Effect | Reference |

| JB6 P+ (mouse skin epidermal) | 10-100 µM | 1, 3, 5 days | Inhibited cell viability | medchemexpress.com |

| JB6 P+ (mouse skin epidermal) | 10, 30, 50 µM | 3 days | Induced sub-G1 phase arrest | medchemexpress.com |

| U2OS (human osteosarcoma) | 30 µmol/L | 48 hours | G2/M phase arrest | nih.gov |

| HT29 (human colon cancer) | Not specified | Not specified | Cell cycle arrest and apoptosis | nih.gov |

| HepG2 (human liver carcinoma) | 50, 100 µM | 24 hours (pre-treatment) | Maintained cell viability and normal cell cycle in the presence of a toxin | frontiersin.org |

Induction of Phase II Detoxification Genes

A key mechanism underlying the potential anti-carcinogenic effects of pelargonin chloride is its ability to induce phase II detoxification genes. frontiersin.orgnih.govnih.govchemfaces.cn These genes encode for enzymes that play a crucial role in protecting cells from oxidative stress and carcinogens.

Research has shown that pelargonin chloride activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. medchemexpress.comresearchgate.net Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by Keap1. When activated by compounds like pelargonin chloride, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of various target genes. researchgate.net This binding initiates the transcription of several phase II detoxification and antioxidant enzymes.

Studies in HepG2 cells have demonstrated that pelargonin chloride significantly up-regulates the activity of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferase (GST), glutathione peroxidase, superoxide dismutase, and quinone reductase. medchemexpress.comfrontiersin.orgnih.gov The increased expression of HO-1 and NQO1 has also been observed in JB6 P+ cells. medchemexpress.comnih.gov This upregulation of detoxification enzymes enhances the cell's capacity to neutralize harmful reactive oxygen species (ROS) and other toxins, thereby contributing to its chemopreventive potential. nih.govnih.gov

Antigenotoxic Properties and DNA Damage Mitigation

Pelargonin chloride has been shown to possess antigenotoxic properties, meaning it can protect cells from DNA damage induced by mutagens. In HL-60 cells, pelargonidin, the aglycone of pelargonin, demonstrated protective effects against DNA damage caused by the potent mutagen 4-nitroquinoline (B1605747) 1-oxide (NQO). biocrick.comnih.gov While the reduction in NQO-induced DNA damage observed in the Comet assay was not statistically significant, pelargonidin did significantly protect against NQO-induced oxidative stress and prevented the depletion of glutathione (GSH), a critical molecule for cellular detoxification. biocrick.comnih.gov This suggests that the antigenotoxic effects of pelargonidin may be mediated through its antioxidant properties and its ability to maintain cellular detoxification capacity. biocrick.comnih.gov

Furthermore, pelargonidin itself has been found to be non-genotoxic in the micronucleus test at concentrations up to 2 µM. nih.gov This is an important characteristic for a potential chemopreventive agent, as it indicates that the compound does not cause genetic damage on its own. The ability of pelargonin to reduce oxidative DNA damage is a key aspect of its potential to interfere with the process of carcinogenesis. researchgate.net

Context-Dependent Pro-oxidant Activities in Vitro

While generally recognized for its antioxidant properties, the activity of pelargonin can be context-dependent, and in some in vitro systems, it can exhibit pro-oxidant effects. In a study using a light-emitting Fe2+-EGTA-H2O2 system, which mimics certain oxidative conditions, pelargonidin was found to have a pro-oxidant effect at concentrations between 5 µmol/L and 50 µmol/L. mdpi.com This suggests that under specific chemical environments, particularly in the presence of transition metals like iron, pelargonin may contribute to the generation of reactive oxygen species rather than scavenging them. It is important to note that these findings are from a cell-free in vitro system and may not directly translate to the complex biological environment within a cell or organism. mdpi.com

Studies on Neuroprotective Potential in Animal Models

In addition to its anti-carcinogenic investigations, pelargonin chloride has been studied for its potential to protect the nervous system.

Impact on Memory and Learning Impairment (e.g., in Amyloid-beta induced models)

Animal studies have provided evidence for the neuroprotective effects of pelargonin chloride, particularly in models of Alzheimer's disease. In rat models where memory and learning impairment were induced by amyloid-beta (Aβ) peptides, a key component of the plaques found in Alzheimer's brains, pelargonin has shown promising results. medchemexpress.comnih.gov

In a study using an Aβ-induced rat model, pretreatment with pelargonidin was found to improve memory deficits as assessed by the Morris water maze test. nih.govnih.gov The treated rats showed a significant decrease in escape latency and the distance they swam to find the hidden platform compared to the Aβ-treated group. nih.govcaymanchem.com This improvement in spatial learning and memory was accompanied by a reduction in hippocampal malondialdehyde (MDA) levels, a marker of oxidative stress, and an increase in the activity of the antioxidant enzyme catalase. nih.gov Furthermore, pelargonidin treatment improved the activity of acetylcholinesterase, an enzyme crucial for neurotransmission, and reduced the levels of glial fibrillary acidic protein (GFAP), a marker of astrocyte activation which is a hallmark of neuroinflammation. nih.gov

Another study confirmed these findings, showing that pelargonidin attenuated Aβ-induced deficits in memory and restored the antioxidant capacity of the hippocampus. nih.gov These results suggest that pelargonin can mitigate the cognitive decline associated with Aβ pathology through a combination of antioxidant, anti-inflammatory, and cholinergic system-modulating effects. nih.gov

Inhibition of Glial Activation and Cholinesterase Activity

Pelargonin chloride has been investigated for its neuroprotective effects, particularly concerning the inhibition of processes associated with neurodegenerative diseases like Alzheimer's disease. Research has focused on its ability to modulate glial cell activation and cholinesterase activity.

Glial cells, such as astrocytes, become reactive in response to brain injury or disease, a process known as gliosis. This is characterized by an upregulation of proteins like Glial Fibrillary Acidic Protein (GFAP). Studies on a rat model of Alzheimer's disease induced by amyloid-β 25-35 have shown that pretreatment with pelargonidin can lower the hippocampal levels of GFAP, indicating a reduction in astrocyte reactivity. nih.gov This suggests that pelargonidin mitigates the glial activation component of neuroinflammation. nih.govsigmaaldrich.com

In the context of cholinergic function, which is often impaired in Alzheimer's disease, pelargonidin has demonstrated beneficial effects on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). caymanchem.comcaymanchem.com In the same amyloid-β induced rat model, pelargonidin treatment was found to improve hippocampal AChE activity. nih.govcaymanchem.comcaymanchem.com Other studies also support the anticholinesterase activity of anthocyanins, including pelargonidin, cyanidin (B77932), and delphinidin (B77816). mdpi.compan.olsztyn.pl The inhibition of AChE helps to maintain higher levels of acetylcholine in the brain, which is a key strategy in managing Alzheimer's symptoms. mdpi.com

Table 1: Effects of Pelargonidin on Glial Activation and Cholinesterase Activity in an Animal Model

| Parameter | Model | Treatment | Observed Effect | Reference |

| Glial Fibrillary Acidic Protein (GFAP) | Amyloid β25-35 rat model | Pelargonidin | Lowered hippocampal GFAP levels | nih.gov |

| Acetylcholinesterase (AChE) Activity | Amyloid β25-35 rat model | Pelargonidin | Improved hippocampal AChE activity | nih.govcaymanchem.comcaymanchem.com |

Effects on Metabolic Processes and Cellular Secretion (e.g., Insulin (B600854) Secretion)

The influence of pelargonin and its derivatives on metabolic functions, particularly glucose metabolism and insulin secretion, has been a subject of scientific inquiry. In vitro studies have provided evidence that a pelargonidin derivative can enhance insulin secretion from pancreatic beta-cells. thegoodscentscompany.com This suggests a potential role for the compound in modulating glycemic control through direct effects on insulin-producing cells.

Further research using pelargonidin-3-O-glucoside (Pg3G), a glycosylated form of pelargonidin, has expanded on these findings. In high-glucose and high-fat-induced hepatocytes, Pg3G was shown to promote glucose uptake. nih.gov The mechanism appears to be linked to the induction of autophagy, as the hypoglycemic effect was blocked by autophagy inhibitors. nih.gov

In vivo studies with db/db diabetic mice treated with Pg3G demonstrated an improvement in glucose tolerance and insulin sensitivity. nih.gov These effects were accompanied by the induction of autophagy in tissues. The research also pointed to a novel mechanism involving the modulation of gut microbiota, with Pg3G treatment leading to an increased abundance of beneficial bacteria like Prevotella. nih.gov

Table 2: Research Findings on the Metabolic Effects of Pelargonidin and its Derivatives

| Compound | Model System | Key Finding | Potential Mechanism | Reference |

| Pelargonidin derivative | In vitro (beta-cells) | Increased insulin secretion | Direct stimulation of beta-cells | thegoodscentscompany.com |

| Pelargonidin-3-O-glucoside | In vitro (hepatocytes) | Promoted glucose uptake | Induction of autophagy via TFEB | nih.gov |

| Pelargonidin-3-O-glucoside | In vivo (db/db mice) | Improved glucose tolerance and insulin sensitivity | Induction of autophagy, modulation of gut microbiota | nih.gov |

Myogenesis Modulation in Muscle Cell Cultures

Myogenesis, the formation of muscle tissue, is a complex process regulated by a network of transcription factors. Research has explored whether anthocyanidins, including pelargonin chloride, can modulate this process. A study conducted on primary myoblasts isolated from rainbow trout (Oncorhynchus mykiss) investigated the effects of an anthocyanidin mixture containing peonidin, cyanidin, and pelargonidin chloride. nih.govuidaho.edu

The study analyzed the expression of key myogenic regulatory factors, such as pax7 (a marker for satellite cells and quiescent myoblasts) and myoD (a marker for myoblast proliferation and differentiation). nih.gov In induced myogenic cells, lower and middle concentrations of the anthocyanidin mixture led to a significant increase in myoD expression after 24 hours of treatment compared to the control group. nih.gov Furthermore, after 36 hours, a significantly higher expression of pax7 was observed in cells exposed to the anthocyanidin treatments. nih.gov

These findings suggest that anthocyanidins can modulate specific components of the myogenic program. The effect appears to be dependent on the dose and the differentiation stage of the muscle cells. The initial increase in myoD suggests a promotion of myogenic differentiation, while the later increase in pax7 could indicate a pause in differentiation, potentially favoring cell survival. nih.gov

Table 3: Modulation of Myogenic Gene Expression by an Anthocyanidin Mixture Containing Pelargonin Chloride

| Cell Type | Treatment Duration | Key Gene Analyzed | Observed Effect | Reference |

| Induced rainbow trout myoblasts | 24 hours | myoD | Significantly greater expression at low and middle doses | nih.gov |

| Induced rainbow trout myoblasts | 36 hours | pax7 | Significantly higher expression | nih.gov |

| Non-induced rainbow trout myoblasts | 24 hours | hey2 (Notch pathway) | Significantly greater expression at the highest dose | nih.gov |

Other Investigated Biological Activities (e.g., Antianaphylactic Properties)

Beyond the specific areas of neuroprotection and metabolism, pelargonin chloride has been examined for other biological functions, notably its antianaphylactic properties. Anaphylaxis is a severe, systemic allergic reaction. Research indicates that pelargonin chloride possesses antianaphylactic effects. chemfaces.comchemfaces.cn

The proposed mechanism for this activity involves the inhibition of the enzyme phosphodiesterase (PDE). chemfaces.comchemfaces.cn By inhibiting PDE, pelargonin chloride may lead to an increase in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). chemfaces.comchemfaces.cn These cyclic nucleotides are crucial second messengers that play a role in down-regulating the inflammatory and allergic responses, for instance, by stabilizing mast cells and preventing the release of histamine (B1213489) and other inflammatory mediators.

Interactions of Pelargonin Chloride with Other Biomolecules and Metal Ions

Complex Formation with Metal Ions (e.g., Al³⁺, Fe³⁺, Cu²⁺)

The ability of anthocyanins to chelate metal ions is a well-documented phenomenon that can significantly impact their color and stability. This interaction is largely dependent on the structural features of the anthocyanin, particularly the arrangement of hydroxyl groups on its rings.

While the ortho-dihydroxyl (catechol) group on the B-ring of anthocyanins like cyanidin (B77932) and delphinidin (B77816) is a primary site for metal chelation, pelargonidin (B1210327) and its glycosides, which lack this feature, can also form complexes with various metal ions. cabidigitallibrary.orgmdpi.com Research indicates that acylated pelargonidin derivatives can form complexes with ferric (Fe³⁺) and cupric (Cu²⁺) ions. researchgate.net The binding in such cases may involve other hydroxyl groups present on the A and C rings or the carbonyl oxygen at the C4 position.

Aluminium (Al³⁺): The complexation of anthocyanins with aluminium ions is famously responsible for the blue coloration of hydrangea sepals. In these plants, delphinidin-3-glucoside, which possesses a catechol group, forms a stable blue complex with Al³⁺. researchgate.net While direct evidence for a similar stable complex with pelargonin is less established, studies on bilberry anthocyanins have shown that Al³⁺ can selectively form complexes with anthocyanins bearing ortho-dihydroxyl groups. acs.org

Iron (Fe³⁺): Pelargonin chloride can interact with iron ions. The formation of iron-flavonoid complexes can influence the biochemical properties of the flavonoid. nih.govencyclopedia.pub Studies on various flavonoids have shown that they can chelate iron, which can inhibit metal-catalyzed oxidation reactions. mdpi.comnih.gov The interaction of flavonoids with Fe(III) can sometimes lead to the reduction of the iron to Fe(II), a process that is pH-dependent. mdpi.com An extract rich in acylated pelargonidin derivatives has been shown to form a complex with Fe³⁺. researchgate.net

Copper (Cu²⁺): The interaction between anthocyanins and copper ions has been studied, particularly in the context of wine chemistry and food science. Anthocyanins with a catechol structure are known to chelate Cu²⁺ ions, which can inhibit copper-mediated oxidation of molecules like LDL cholesterol. mdpi.com For pelargonidin derivatives, which lack the catechol group, complex formation with Cu²⁺ has also been reported. researchgate.net The mechanism may involve other parts of the molecule, and the presence of Cu(II) with phenolic compounds can sometimes induce pro-oxidant activities, leading to DNA damage. researchgate.net The interaction is complex and can be influenced by the specific pelargonidin derivative and the surrounding chemical environment.

Interactions with Proteins and Macromolecules

Pelargonin chloride and its aglycone, pelargonidin, can bind to various proteins and macromolecules, which affects their transport, stability, and biological function.

Interaction with Proteins: Serum albumins, the primary transport proteins in the blood, are known to bind with flavonoids, including pelargonin derivatives. The interaction between pelargonidin-3-O-glucoside (a form of pelargonin) and bovine serum albumin (BSA) has been extensively studied. researchgate.netresearchgate.net These studies reveal that pelargonin binds to BSA primarily through a static quenching mechanism, indicating the formation of a stable ground-state complex. researchgate.net The binding occurs at a specific site on the protein, identified as subdomain IIA. researchgate.net Thermodynamic analysis suggests that electrostatic interactions are the main forces driving this complex formation. researchgate.net This binding can cause conformational changes in the protein, slightly reducing its α-helix content. researchgate.net Similar interactions have been observed with other proteins like α-lactalbumin. nih.gov

Table 1: Binding Parameters of Pelargonidin-3-O-glucoside (P3G) with Bovine Serum Albumin (BSA)

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Binding Site (n) | ~1 | Fluorescence Spectroscopy | researchgate.net |

| Binding Constant (Ka) | 1.15 x 10⁵ L/mol (at 298 K) | Fluorescence Spectroscopy | researchgate.net |

| Enthalpy Change (ΔH) | -21.69 kJ/mol | Thermodynamic Analysis | researchgate.net |

| Entropy Change (ΔS) | 24.46 J/mol/K | Thermodynamic Analysis | researchgate.net |

| Binding Location | Subdomain IIA | Molecular Docking | researchgate.net |

Interaction with Nucleic Acids (DNA): Pelargonidin has been shown to interact with DNA. Molecular modeling studies suggest that pelargonidin can inhibit the catalytic binding sites of human DNA methyltransferases (DNMT1 and DNMT3A). core.ac.ukgoogle.com These enzymes are crucial for the epigenetic regulation of gene expression through DNA methylation. By inhibiting these enzymes, pelargonidin may influence gene expression, which is a potential mechanism for its observed anti-cancer effects. core.ac.ukgoogle.com Furthermore, studies have investigated the interaction of pelargonidin with calf-thymus DNA, showing its potential to bind to DNA and protect against damage induced by certain chemicals. cabidigitallibrary.org

Synergistic and Antagonistic Effects with Co-occurring Phytochemicals

In nature, pelargonin chloride is rarely found in isolation. It co-exists with a variety of other phytochemicals, and their interactions can lead to synergistic (enhanced) or antagonistic (reduced) effects. Strawberries are a primary source of pelargonin and also contain significant amounts of other phenolics like ellagic acid, quercetin (B1663063), kaempferol, and p-coumaric acid, as well as ascorbic acid (Vitamin C). core.ac.ukacs.orgnih.gov

Synergistic Interactions: Studies on phenolic compounds found in strawberries have revealed statistically significant synergistic antioxidant activity for several combinations. For instance, some combinations of pelargonidin with quercetin and cyanidin have demonstrated synergism. researchgate.netgoogle.com The synergistic effect of multiple compounds is believed to be one reason why the antioxidant capacity of a whole fruit extract is often greater than the sum of the antioxidant capacities of its individual components. escholarship.org The combination of various polyphenols, as found in pomegranate juice which can contain pelargonidin, shows superior bioactivity compared to the purified individual compounds, illustrating chemical synergy. escholarship.orgresearchgate.net

Antagonistic Interactions: Conversely, antagonistic effects have also been reported. The combination of pelargonidin with p-coumaric acid has shown antagonism, potentially because pelargonidin is not an effective recycler of p-coumaric acid in antioxidant reactions. google.com Another study measuring DPPH radical scavenging activity found that most combinations of pelargonidin-3-O-glucoside with other flavonoids resulted in antagonistic effects. researchgate.net

Interaction with Ascorbic Acid (Vitamin C): The interaction between anthocyanins and ascorbic acid is complex. While ascorbic acid is a potent antioxidant, its presence can sometimes lead to the degradation of anthocyanins. researchgate.netnih.gov This interaction is a significant factor in the stability of pelargonin in food products like strawberry juice. researchgate.net

Table 2: Observed Interactions of Pelargonidin with Co-occurring Phytochemicals in Strawberries

| Co-occurring Phytochemical | Observed Interaction with Pelargonidin | Assay/Context | Reference |

|---|---|---|---|

| Quercetin | Synergistic | Oxygen Radical Absorbance Capacity (ORAC) | researchgate.net |

| Cyanidin | Synergistic / Antagonistic | ORAC (Synergistic with Quercetin), (Antagonistic alone) | researchgate.netgoogle.com |

| p-Coumaric Acid | Antagonistic | ORAC | google.com |

| Catechin | Antagonistic | ORAC | researchgate.net |

| Ellagic Acid | Synergistic (in some combinations) | ORAC | google.com |

| Ascorbic Acid | Complex (can lead to degradation) | Storage Stability Studies | researchgate.netnih.gov |

Future Directions in Pelargonin Chloride Academic Research

Exploration of Emerging Research Areas and Unexplored Mechanisms

While the antioxidant properties of Pelargonin chloride are well-documented, current and future research is expanding to explore more specific and nuanced biological roles. biosynth.com The scientific community is showing increasing interest in its potential anti-inflammatory, neuroprotective, and anti-carcinogenic effects. biosynth.com An emerging area of significant interest is its neuroprotective capabilities. Recent studies have begun to investigate its effects on neuronal regeneration and protection against injury, opening new avenues for research in neurodegenerative diseases and trauma. nih.gov

Further research is needed to elucidate the precise molecular pathways through which Pelargonin chloride exerts these effects. biosynth.com While its ability to scavenge free radicals is a known mode of action, its interaction with specific cellular signaling pathways remains an area ripe for investigation. biosynth.commedchemexpress.com For instance, its influence on inflammatory cascades, such as the expression of cytokines and the activity of enzymes like cyclooxygenases, is not fully understood. Another unexplored frontier is its potential role as a phytoestrogen and how this activity might influence endocrine-related cellular processes. nih.govsigmaaldrich.com Future studies are expected to focus on these complex interactions to reveal its broader implications in health and disease. biosynth.com

Advancements in Analytical and Computational Modeling for Pelargonin Chloride

Progress in understanding Pelargonin chloride is intrinsically linked to the development of more sophisticated analytical and computational tools. In the realm of analytical chemistry, recent advancements include the optimization of novel extraction techniques, such as magnetic solid-phase extraction, coupled with High-Performance Liquid Chromatography (HPLC) for more efficient and sensitive detection in complex matrices like fruit samples. researcher.life The synthesis of isotopically labeled versions, such as [4‐¹⁴C]‐pelargonidin (B1210327) chloride, represents a significant step forward, enabling more precise studies of its metabolism and bioavailability. researchgate.net

Computational modeling is emerging as a powerful tool to predict and understand the behavior of Pelargonin chloride at a molecular level. Although specific, highly developed models for this compound are still nascent, the application of methods like molecular docking and quantum mechanics calculations can provide insights into its interaction with biological targets, such as enzymes and receptors. These computational approaches can help to predict the binding affinity and orientation of Pelargonin chloride within protein active sites, thereby elucidating its mechanism of action. nih.gov Such models can accelerate the discovery process by identifying potential biological targets and prioritizing experimental research.

Table 1: Emerging Analytical and Computational Approaches

| Research Approach | Description | Potential Application for Pelargonin Chloride |

| Magnetic Solid-Phase Extraction (MSPE) | An extraction method utilizing magnetic nanoparticles to isolate target compounds from a sample matrix. | Enhanced efficiency and selectivity in extracting Pelargonin chloride from food and biological samples for analysis. researcher.life |

| Isotope Labeling | Synthesis of the compound with a radioactive isotope (e.g., ¹⁴C). | Used in metabolic studies to trace the absorption, distribution, metabolism, and excretion of Pelargonin chloride in vivo. researchgate.net |